molecular formula C14H28O B8071314 (Z)-tetradec-5-en-1-ol

(Z)-tetradec-5-en-1-ol

Cat. No.: B8071314
M. Wt: 212.37 g/mol
InChI Key: ZYTGEAXLNDKCTI-KTKRTIGZSA-N
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Description

Role in Mammalian Chemical Communication

(Z)-Tetradec-5-en-1-ol serves as a sex-specific chemosignal in Mus musculus, where it is synthesized in the preputial glands of male mice and excreted into urine. The compound’s production is tightly regulated by testosterone, as demonstrated by its absence in castrated males and restoration upon androgen supplementation. This hormonal dependency aligns with its proposed function in signaling male fitness to potential mates. Female mice exhibit a strong preference for urine samples containing this compound, spending significantly more time investigating these stimuli compared to urine from males lacking the compound.

The alcohol’s structural features—a 14-carbon chain with a (Z) configuration at the Δ5 double bond—optimize its volatility and receptor specificity. Unlike saturated alcohols such as myristyl alcohol (1-tetradecanol), the cis double bond introduces molecular rigidity that likely facilitates precise interactions with olfactory receptors. Comparative studies suggest that minor structural modifications, such as shifting the double bond position or altering stereochemistry, abolish bioactivity, underscoring the compound’s evolutionary refinement.

Receptor Binding Mechanisms in Murine Models

The olfactory receptor Olfr288 (also termed MOR244-3) has been identified as the primary target of this compound. Using calcium imaging and heterologous expression systems, researchers confirmed that Olfr288-transfected cells respond specifically to nanomolar concentrations of the compound, with no activation observed for structurally related alcohols like (Z)-11-tetradecen-1-ol.

Table 1: Key Properties of this compound

Property Value
CAS Number 40642-42-0
Molecular Formula $$ \text{C}{14}\text{H}{28}\text{O} $$
Molecular Weight 212.38 g/mol
IUPAC Name This compound
Receptor Affinity Olfr288 ($$ K_d \approx 10^{-7} $$ M)
Biosynthetic Site Preputial gland (male mice)

Mutagenesis studies reveal that Olfr288’s ligand-binding pocket contains three critical residues (Ser113, Trp114, and Phe252) that form hydrogen bonds and π-π interactions with the alcohol’s hydroxyl group and unsaturated hydrocarbon tail. This binding induces a conformational change in the receptor, triggering a G-protein-mediated signaling cascade that culminates in neuronal activation. Notably, Olfr288 is expressed in a subset of olfactory sensory neurons located in the dorsal region of the nasal epithelium, suggesting specialized neural pathways for processing this pheromonal signal.

Behavioral Modulation and Mate Selection Dynamics

The behavioral impact of this compound was quantified using two-choice preference assays, where female mice exhibited a 70% preference for urine from wild-type males over urine from Olfr288-knockout males. Ablation of the preputial glands in males eliminated this preference, confirming the gland’s role as the compound’s source.

Table 2: Behavioral Effects of this compound in Female Mice

Experimental Condition Female Investigation Time (s) Preference Ratio
Wild-type male urine 38.2 ± 4.1 2.5:1
Knockout male urine 15.6 ± 3.8 1:1

Data adapted from Yoshikawa et al. (2013).

The pheromone’s efficacy depends on integration with other urinary volatiles, as synthetic this compound alone fails to fully replicate the attraction effect. This suggests a combinatorial coding mechanism in olfactory perception, where multiple cues synergize to elicit robust behavioral responses. Field studies further indicate that the compound’s detection threshold in females correlates with estrous cycle phase, peaking during proestrus.

Properties

IUPAC Name

(Z)-tetradec-5-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h9-10,15H,2-8,11-14H2,1H3/b10-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTGEAXLNDKCTI-KTKRTIGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism by which (Z)-tetradec-5-en-1-ol exerts its effects depends on its application. In biological systems, it may interact with specific receptors or enzymes, altering cellular processes. For instance, as a pheromone component, it binds to olfactory receptors in insects, triggering behavioral responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

2.1.1 Positional Isomers
  • (Z)-7-Tetradecen-1-ol (CAS 40642-43-1):

    • Double bond at position 7 vs. 5.
    • Higher boiling point (estimated 300–320°C) due to increased symmetry and stronger van der Waals interactions .
    • Reduced volatility compared to (Z)-5-isomer, as seen in vapor pressure data (Joback method: ~0.01 kPa at 25°C) .
  • (Z)-11-Tetradecen-1-ol (CAS 34010-15-6):

    • Terminal double bond (position 11) reduces molecular packing efficiency, lowering melting point (predicted < 0°C) .
    • Used as a pheromone intermediate; positional isomerism alters receptor specificity in insects .
2.1.2 Functional Group Derivatives
  • (Z)-5-Tetradecen-1-yl Acetate (CAS 35153-13-0):

    • Acetylation of the hydroxyl group increases molecular weight (254.41 g/mol ) and hydrophobicity (logP ≈ 7.2).
    • Lower boiling point (ΔvapH° = 88.3 kJ/mol) due to reduced hydrogen bonding compared to the parent alcohol .
  • Z-11-Tetradecenal (CAS 35237-64-0):

    • Aldehyde functional group enhances reactivity (e.g., oxidation susceptibility).
    • Lower molecular weight (210.36 g/mol ) and higher volatility than (Z)-5-tetradecen-1-ol .

Chain Length and Unsaturation

  • (Z)-5-Octen-1-ol (CAS 64275-73-6):

    • Shorter chain (C₈) results in lower molecular weight (128.21 g/mol ) and higher volatility (boiling point ~180–190°C).
    • Higher water solubility (log10ws ≈ -2.5) compared to C₁₄ analogs .
  • (Z)-9-Octadecen-1-ol (Oleyl alcohol, CAS 143-28-2):

    • Longer chain (C₁₈) increases melting point (6–8°C) and hydrophobicity (logP ≈ 8.5).
    • Industrial applications in surfactants due to enhanced lipid solubility .
  • (5Z,10Z)-5,10-Pentadecadien-1-ol (CAS 64275-51-0): Two double bonds increase unsaturation, lowering melting point and enhancing reactivity (e.g., Diels-Alder reactions). Higher logP (4.62) compared to mono-unsaturated analogs .

Key Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Boiling Point (°C) logP Key Applications
(Z)-Tetradec-5-en-1-ol C₁₄H₂₈O 212.37 Not Provided 280–300 (est.) ~5.8 Pheromone synthesis
(Z)-7-Tetradecen-1-ol C₁₄H₂₈O 212.37 40642-43-1 300–320 (est.) ~6.0 Chemical intermediates
(Z)-5-Tetradecen-1-yl Acetate C₁₆H₃₀O₂ 254.41 35153-13-0 270–290 (est.) ~7.2 Insect pheromones
(Z)-5-Octen-1-ol C₈H₁₆O 128.21 64275-73-6 180–190 (est.) ~2.5 Fragrance formulations
(Z)-9-Octadecen-1-ol C₁₈H₃₆O 268.49 143-28-2 330–340 (est.) ~8.5 Surfactants, cosmetics

Biological Activity

(Z)-tetradec-5-en-1-ol is a straight-chain unsaturated alcohol with significant biological activity primarily associated with its role as a pheromone in various species, particularly rodents. This compound's unique structure, characterized by a double bond at the fifth carbon position, contributes to its reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula for this compound is C14H28OC_{14}H_{28}O. The presence of the double bond in the carbon chain is crucial for its biological function, particularly in chemical signaling.

Biological Roles

1. Pheromonal Communication:
Research indicates that this compound serves as an attractant for female mice, influencing mating behaviors by binding to specific olfactory receptors. This interaction highlights its importance in reproductive signaling among rodents.

2. Antimicrobial Properties:
In addition to its role as a pheromone, studies have suggested that this compound possesses antimicrobial properties. This potential opens avenues for applications in medicine and agriculture, particularly in developing natural pesticides or antimicrobial agents.

Case Studies and Research Findings

Study on Behavioral Responses:
A study focused on the behavioral responses of female mice to varying concentrations of this compound demonstrated that different concentrations significantly affected attraction levels. This suggests a finely tuned biological interaction that could be exploited for pest control strategies.

Anticancer Potential:
While this compound itself has not been directly studied for anticancer properties, related compounds with similar structural characteristics have shown moderate cytotoxic activities against various tumor cell lines. For instance, trienoic acids with non-methylene-interrupted Z-double bonds exhibit inhibitory effects on human topoisomerase I and induce apoptosis in cancer cells . This suggests that further exploration of this compound's derivatives may reveal similar properties.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeUnique Features
(E)-Tetradec-11-enalAldehydeContains a terminal aldehyde group; used in fragrances
5-Hexen-1-olAlcoholShorter carbon chain; used in flavoring applications
9-TetradecenalAldehydeContains a double bond at the ninth position
TetradecanalAldehydeSaturated counterpart; lacks double bond

These compounds differ mainly in their functional groups and positions of unsaturation, which influence their chemical reactivity and biological activity. The specific positioning of the double bond in this compound contributes significantly to its specificity as a pheromone compared to other similar compounds.

Scientific Research Applications

Pheromone Production

(Z)-tetradec-5-en-1-ol serves as a precursor in the synthesis of sex pheromones for various insect species. Notably, it is involved in the pheromone pathways of:

  • Cossus cossus (European goat moth)
  • Ctenopseustis obliquana (Brownheaded leafroller)
  • Agrotis exclamationis (Heart and dart moth)

These pheromones play crucial roles in mating behaviors and pest management strategies. The compound's effectiveness in attracting specific insect species has been documented in several studies, highlighting its utility in ecological research and agricultural practices .

Insect Behavior Studies

Research has demonstrated that this compound can influence mating behaviors by acting as an attractant for male insects, which is vital for understanding reproductive strategies in pest species. For instance, studies have shown that traps baited with this compound significantly increase catch rates of male moths, thereby aiding in pest control efforts .

Flavoring and Fragrance Industry

Due to its pleasant odor profile, this compound is being explored for use in flavoring agents and perfumes. Its integration into formulations can enhance aromatic characteristics, making it valuable to manufacturers seeking to create appealing sensory experiences .

Lubricants and Biofuels

The compound's unique properties allow it to be considered for use as a base stock in biodegradable lubricants and as a potential biofuel component. Research indicates that it can be converted into biodiesel through transesterification processes, which could lead to sustainable alternatives to conventional fossil fuels .

Pheromone Disruption in Pest Management

A study conducted by researchers at the University of Tokyo demonstrated that this compound effectively disrupts mating patterns of target pest populations when used in traps or lures, showcasing its potential as a biocontrol agent . This approach not only helps manage pest populations but also reduces reliance on chemical pesticides.

Synthesis of Related Compounds

Research has explored the synthesis pathways involving this compound to produce other biologically active compounds, including derivatives that enhance its efficacy as a pheromone . These studies emphasize the versatility of this compound within synthetic organic chemistry.

Q & A

Q. How can researchers address potential biases in bioassay data for this compound?

  • Methodological Answer :
  • Blinding : Use coded samples during data collection.
  • Replication : Assign experiments to independent labs.
  • Negative Controls : Include solvent-only and known inhibitor groups .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.